Cas no 690645-28-4 (2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)

2-{5-(4-Methylphenyl)-1,2,4-triazolo[3,4-b][1,3]thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a triazolothiazole core linked to a morpholine moiety via a sulfanyl-ethanone bridge. This structure imparts potential pharmacological activity, particularly in medicinal chemistry applications, due to the presence of multiple functional groups. The 4-methylphenyl substituent enhances lipophilicity, while the morpholine ring contributes to solubility and bioavailability. The compound’s triazolothiazole scaffold is known for its versatility in drug design, often associated with antimicrobial, anti-inflammatory, or anticancer properties. Its synthetic accessibility and structural modularity make it a promising intermediate for further derivatization in the development of biologically active molecules.
2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one structure
690645-28-4 structure
Product Name:2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
CAS No:690645-28-4
MF:C17H18N4O2S2
MW:374.480420589447
CID:5555474
Update Time:2025-08-05

2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
    • 2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
    • Inchi: 1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3
    • InChI Key: CUFYKCFKLSUOHW-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOCC1)CSC1=NN=C2SC=C(C3=CC=C(C)C=C3)N21

2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Pricemore >>

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Additional information on 2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one

Comprehensive Analysis of 2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS No. 690645-28-4)

In the realm of organic chemistry and pharmaceutical research, the compound 2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS No. 690645-28-4) has garnered significant attention due to its unique structural features and potential applications. This heterocyclic molecule, characterized by its 1,2,4-triazolo[3,4-b][1,3]thiazole core and morpholine moiety, represents a promising scaffold for drug discovery and material science innovations.

The growing interest in triazole-thiazole hybrids like this compound stems from their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly intrigued by the sulfanyl linker and morpholinyl carbonyl group, which may enhance bioavailability and target specificity. Recent studies suggest such structures could address challenges like antibiotic resistance and targeted cancer therapies—topics dominating scientific discourse in 2024.

From a synthetic chemistry perspective, the CAS 690645-28-4 compound demonstrates remarkable stability under physiological conditions while maintaining reactivity for further derivatization. Its 4-methylphenyl substitution offers opportunities for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry forums. The molecule's balanced lipophilicity, predicted by its morpholine-ethanone fragment, makes it particularly interesting for CNS drug development—a sector experiencing 23% annual growth according to recent market analyses.

Advanced computational studies reveal that this triazolothiazole derivative may interact with multiple enzyme systems, including kinases and phosphodiesterases. Such polypharmacological potential aligns with current trends toward multi-target therapeutics, a solution increasingly sought for complex diseases like Alzheimer's and metabolic disorders. The compound's thioether linkage appears crucial for maintaining conformational flexibility while preventing premature metabolic degradation.

In material science applications, the π-conjugated system of this molecule shows promise for organic electronics. Its crystalline form exhibits interesting photophysical properties that researchers are exploring for OLED technologies—a field receiving substantial investment amid the global push for energy-efficient displays. The methylphenyl-triazolothiazole component particularly contributes to charge transport characteristics.

Quality control protocols for 690645-28-4 emphasize HPLC purity verification and spectroscopic characterization (1H/13C NMR, HRMS). These analytical procedures ensure batch-to-batch consistency for research applications—a critical concern for reproducibility in pharmaceutical studies. The compound's stability profile suggests potential for formulation development, addressing a common pain point in translational research.

Environmental fate studies indicate that the morpholinyl carbonyl group may enhance biodegradability compared to similar compounds—an increasingly important factor as regulatory agencies tighten ecological safety requirements. This aspect resonates with the pharmaceutical industry's growing commitment to green chemistry principles, frequently discussed in sustainability-focused research publications.

Patent landscape analysis shows growing intellectual property activity around triazolothiazole derivatives since 2020, particularly in anticancer and neuroprotective applications. However, CAS 690645-28-4 itself remains available for non-proprietary research, making it attractive for academic investigators and startups exploring novel therapeutic avenues. Its structural features continue to inspire synthetic methodologies published in high-impact journals.

Future research directions likely include exploring the compound's potential in combination therapies and nanotechnology-based delivery systems—both trending topics in pharmaceutical sciences. The presence of both hydrogen bond acceptors (triazole-thiazole system) and donors (morpholine nitrogen) makes this molecule particularly versatile for supramolecular chemistry applications as well.

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